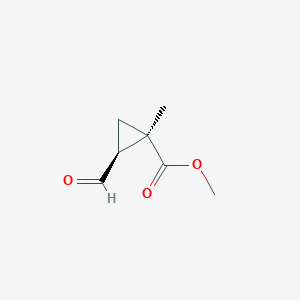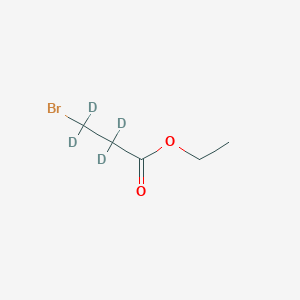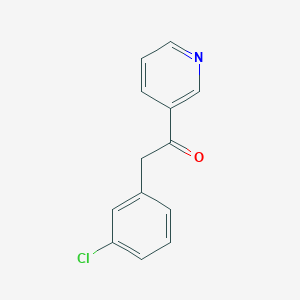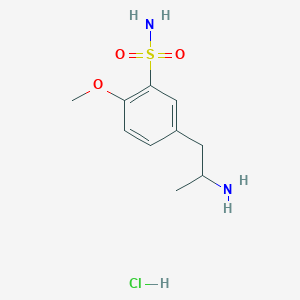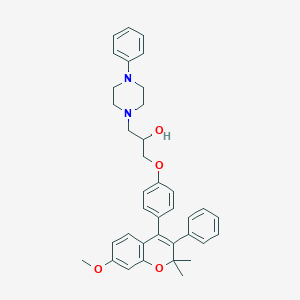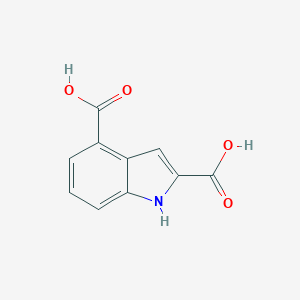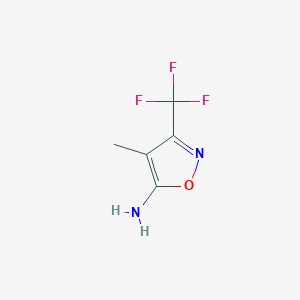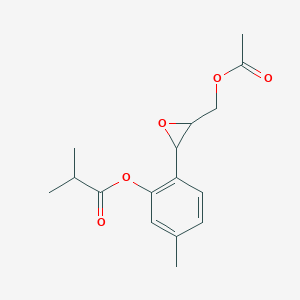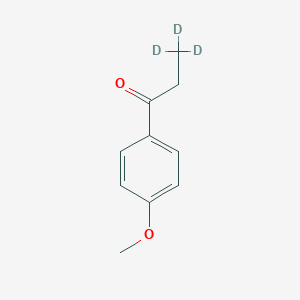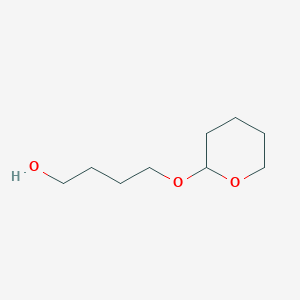
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
Übersicht
Beschreibung
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique chemical structure and properties, which enable a wide range of chemical transformations and applications.
Synthesis Analysis
The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol and related compounds involves multi-step chemical processes, including etherification, catalytic hydrogenation, and the use of specific catalysts such as PPTS (Pyridinium p-toluenesulfonate) for achieving high yields. For instance, a synthetic route was designed using hydroquinone as a raw material through monobenzyl etherification, tetrahydropyran etherification of another phenolic hydroxyl, and debenzylation by catalytic hydrogenation, with the second step achieving good results with PPTS as a catalyst (Chen Ying-qi, 2010).
Wissenschaftliche Forschungsanwendungen
Statin Synthesis : A derivative, 4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one, is pivotal in the synthesis of statins via a lactonized side chain (Časar & Košmrlj, 2009).
Catalysis in Organic Synthesis : 4-(Succinimido)-1-butane sulfonic acid is an efficient and reusable Bronsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives in a solvent-free environment (Khaligh, 2015).
Cosmetic Applications : 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol is an effective tyrosinase inhibitor, suggesting potential use as a skin-lightening agent in cosmetics (Ying-qi, 2010).
Chemical Research and Synthesis : Methyl 4-hydroxy-2-butynoate, a derivative, is important in Grignard and related reactions (Earl & Townsend, 2003).
Cancer Research : A platinum compound featuring 4-(Tetrahydro-2H-pyran-2-yloxy) in its structure demonstrates potential in overcoming cisplatin resistance and inducing programmed cell death (Dietrich et al., 2008).
Protecting Groups in Organic Synthesis : Ketals of tetrahydro-4H-pyran-4-one serve as protecting groups with desirable hydrolysis properties (Reese, Saffhill, & Sulston, 1970).
Synthetic Potential in Organic Chemistry : The work on stereoselective synthesis of oxacycles highlights the utility of tetrahydro-4H-pyran-4-ones in atom-economic catalysis (Bera, Samanta, & Sarkar, 2021).
Pharmaceutical Research : The compound is a product of the Henry reaction and adopts a chair conformation, highlighting its significance in chemical synthesis (Soengas et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(oxan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHSYTIKTSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339842 | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
CAS RN |
51326-51-3 | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

